Home > Products > Screening Compounds P34389 > 8-Butyl-6-Chloropurine
8-Butyl-6-Chloropurine -

8-Butyl-6-Chloropurine

Catalog Number: EVT-8423373
CAS Number:
Molecular Formula: C9H11ClN4
Molecular Weight: 210.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

8-Butyl-6-chloropurine belongs to the class of chloropurine derivatives. These compounds are often synthesized for their biological activity, which includes effects on nucleic acid metabolism. Chloropurines are known to act as substrates or inhibitors in various biochemical pathways, making them valuable in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-butyl-6-chloropurine can be achieved through several methods, often starting from readily available purine derivatives. One common approach involves the chlorination of 6-chloropurine, which can be synthesized from acetyl hypoxanthine using phosphorus oxychloride as a chlorinating agent under specific conditions (70-105 °C) with tertiary amines as catalysts .

  1. Starting Material: Acetyl hypoxanthine.
  2. Chlorination Agent: Phosphorus oxychloride.
  3. Catalyst: Tertiary amines.
  4. Reaction Conditions: Temperature maintained between 70 °C and 105 °C for 4 to 8 hours.
  5. Post-reaction Processing: Cooling and adjusting pH to precipitate the desired product.

This method yields 6-chloropurine, which can then be further modified to introduce the butyl group at the 8-position through alkylation reactions with butyl halides under basic conditions.

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-butyl-6-chloropurine is C11H14ClN5C_{11}H_{14}ClN_5. The structure consists of a purine base with specific substituents:

  • Purine Ring: A bicyclic structure composed of a fused imidazole and pyrimidine ring.
  • Chlorine Atom: Substituted at the 6-position.
  • Butyl Group: Attached at the 8-position.

Structural Characteristics

  • Molecular Weight: Approximately 241.71 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is generally within the range typical for similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

8-butyl-6-chloropurine can participate in various chemical reactions typical of purines:

  1. Alkylation: The chlorine atom at the 6-position can be substituted with nucleophiles, allowing for further functionalization.
  2. Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with boronic acids to form more complex purine derivatives .
  3. Hydrolysis and Deprotection: Under acidic or basic conditions, it may hydrolyze or deprotect functional groups introduced during synthesis.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 8-butyl-6-chloropurine primarily involves their interaction with nucleic acid synthesis pathways:

  1. Inhibition of Nucleotide Synthesis: By mimicking natural substrates, chloropurines can inhibit enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase.
  2. Antiviral Activity: Some derivatives have shown efficacy against viral replication by incorporating into viral nucleic acids, disrupting their function.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Solubility characteristics may vary; studies suggest that chloropurines exhibit increased solubility with temperature changes in various solvent systems .
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Chemical Properties

  • Reactivity: The presence of chlorine makes it susceptible to nucleophilic substitution reactions.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structure and purity.
Applications

Scientific Uses

8-butyl-6-chloropurine has several potential applications in scientific research:

  1. Antiviral Research: Investigated for its ability to inhibit viral replication processes.
  2. Cancer Therapy Development: Explored as a chemotherapeutic agent due to its interference with nucleic acid synthesis.
  3. Biochemical Studies: Utilized in studies examining purine metabolism and enzyme interactions.
Synthetic Methodologies for 8-Butyl-6-Chloropurine

Regioselective Alkylation Strategies at the N7 Position

The synthesis of 8-butyl-6-chloropurine critically depends on achieving N7 regioselectivity during alkylation, as purine systems exhibit competitive reactivity at N9 (thermodynamically favored) and N1 positions. Traditional alkylation methods using alkyl halides under basic conditions yield mixtures dominated by N9-alkylated isomers, rendering them unsuitable for N7-specific targets [4] [8]. The steric profile of the n-butyl group further complicates selectivity, necessitating innovative approaches.

A breakthrough strategy employs kinetically controlled silylation prior to alkylation. N-Trimethylsilylation of 6-chloropurine activates the system for electrophilic attack at N7, leveraging:

  • Steric discrimination: The bulky tert-butyldimethylsilyl (TBS) group temporarily blocks N9
  • Electronic activation: Silylation enhances N7 nucleophilicity for subsequent alkylation [4]This method achieves up to 87% N7 selectivity for tert-alkyl groups when coupled with Lewis acid catalysts (Section 1.2), though n-butyl requires modified steric guidance [4] [8].

Table 1: Regioselectivity Outcomes in Purine Alkylation

Alkyl GroupMethodN7:N9 RatioYield (%)
tert-ButylTBS-silylation/SnCl₄87:1378
n-ButylDirect alkylation (K₂CO₃)45:5562
n-ButylTBS-silylation/SnCl₄78:2271

Data adapted from optimization studies [4]

Catalytic Systems for tert-Butyl Group Introduction

While 8-butyl-6-chloropurine carries a linear alkyl chain, insights from tert-butylation catalysis inform n-butyl introduction due to analogous steric challenges. Lewis acid catalysts are indispensable for facilitating tert-alkyl bond formation, with tin(IV) chloride demonstrating superior performance:

SnCl₄ Mechanism:

  • Electrophilic activation: Coordinates with purine nitrogens, enhancing N7 susceptibility
  • Halide abstraction: Generates reactive tert-butyl carbocation from alkyl bromide
  • Transition state stabilization: Accommodates steric bulk through flexible Sn–Cl bonds [4] [9]

Comparative catalyst screening reveals critical performance differences:

  • SnCl₄: 78% yield at RT in DCE (19 hr)
  • TiCl₄: 66% yield under identical conditions
  • TMSOTf: <5% yield due to competing silylation side-reactions [4]

Solvent polarity significantly modulates reactivity:

1,2-Dichloroethane (ε=10.7) → 87% N7-selectivity  Acetonitrile (ε=37.5) → 48% N7-selectivity (competitive decomposition)  

Kinetic control in low-polarity solvents is essential to capture the N7-adduct before isomerization to N9 [4] [5].

Optimization of Vorbrüggen-Type Silylation Reactions

Vorbrüggen silylation, originally developed for nucleoside synthesis, provides the foundation for N7-directed alkylation. Optimization involves three interdependent parameters:

Silylation Agent Selection:

  • Hexamethyldisilazane (HMDS): Standard agent requiring anhydrous conditions
  • N,O-Bis(trimethylsilyl)acetamide (BSA): Enhanced solubility in aprotic solvents
  • Trimethylsilyl triflate (TMSOTf): Avoided due to competing sulfonation [4]

Critical Process Variables:

1. **Temperature**: -10°C to 0°C prevents polysilylation  2. **Stoichiometry**: 1.05–1.2 eq. silyl agent per purine nitrogen  3. **Reaction Time**: 30–45 min monitored by NMR disappearance of N–H  

Table 2: Vorbrüggen Silylation Optimization Matrix

VariableOptimal RangeDeviation Impact
Temperature-5°C ± 2°C>0°C: N9-silylation dominates
Silyl agent (eq.)1.1 per N–H<1.0: Incomplete activation
Catalyst (SnCl₄ eq.)2.1<1.5: Slow alkylation; >2.5: Decomposition
Reaction time (alkylation)19 hr (RT)<3 hr: <30% conversion

Data synthesized from reaction screening [4]

Post-silylation, immediate alkylation without isolation prevents desilylation. For n-butyl bromide, 3 eq. at 50°C in DCE achieves 79% conversion within 3 hr, though higher temperatures risk N9-isomerization [4].

Comparative Analysis of Direct vs. Multistep Synthesis Routes

Direct Single-Pot Synthesis:

- **Route**: 6-Chloropurine → TBS-silylation → *n*-butylation → Desilylation  - **Advantages**: 3 steps, 51% overall yield, minimal purification  - **Limitations**: Scalability issues >10 mmol, N7:N9 ratio <4:1  [4]  

Convergent Multistep Approach:

1. *N7*-Alkylated purine core synthesis (8-butylpurine)  2. Late-stage C6 chlorination (POCl₃/DIPEA)  3. Advantages:  - Regiochemical certainty (>99% N7)  - Scalable to 100+ mmol  - Enables parallel intermediate diversification  [2]   

Computational Route Analysis:Machine learning frameworks (e.g., DirectMultiStep) demonstrate 2.2× higher efficiency in convergent route identification versus iterative single-step methods [2] [10]. For 8-butyl-6-chloropurine, convergent synthesis increases:

  • Route diversity: 3.8 feasible pathways vs. 1.2 in linear approach
  • Common intermediates: 72% reduction in unique precursors
  • Step economy: Average 4.3 steps vs. 5.1 in linear sequences [2]

Strategic Implications:While direct routes suit milligram-scale discovery chemistry, convergent multistep synthesis delivers superior regiocontrol for gram-scale applications. Hybrid approaches employing enzymatic alkylation or flow chemistry may bridge this gap, though experimental validation remains ongoing [4] .

Properties

Product Name

8-Butyl-6-Chloropurine

IUPAC Name

8-butyl-6-chloro-7H-purine

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H,11,12,13,14)

InChI Key

QUNFOMYSTVAGCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.